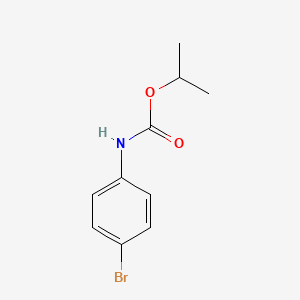

propan-2-yl N-(4-bromophenyl)carbamate

Description

Structure

3D Structure

Properties

CAS No. |

40427-42-7 |

|---|---|

Molecular Formula |

C10H12BrNO2 |

Molecular Weight |

258.11 g/mol |

IUPAC Name |

propan-2-yl N-(4-bromophenyl)carbamate |

InChI |

InChI=1S/C10H12BrNO2/c1-7(2)14-10(13)12-9-5-3-8(11)4-6-9/h3-7H,1-2H3,(H,12,13) |

InChI Key |

MGPOTYUNIPGUIA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC(=O)NC1=CC=C(C=C1)Br |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Investigations of Propan 2 Yl N 4 Bromophenyl Carbamate

Established Synthetic Pathways for N-Arylcarbamates

The synthesis of N-arylcarbamates is a fundamental transformation in organic chemistry, with several reliable methods having been developed over the years. These traditional routes are often characterized by their efficiency and broad applicability, forming the bedrock of carbamate (B1207046) synthesis.

Conventional Routes for propan-2-yl N-(4-bromophenyl)carbamate Synthesis

The most common and direct methods for synthesizing this compound involve the reaction of a derivative of 4-bromoaniline (B143363) with a reagent that provides the isopropoxycarbonyl group. Two primary pathways are widely employed:

Reaction of 4-bromophenyl isocyanate with propan-2-ol: This is arguably the most straightforward method. 4-bromophenyl isocyanate, a reactive intermediate, readily undergoes nucleophilic attack by the hydroxyl group of propan-2-ol (isopropanol). This reaction is typically high-yielding and proceeds under mild conditions, often requiring only the mixing of the two reactants, sometimes with gentle heating or in the presence of a non-nucleophilic base as a catalyst.

Reaction of 4-bromoaniline with isopropyl chloroformate: This pathway involves the acylation of 4-bromoaniline using isopropyl chloroformate. The reaction is a nucleophilic acyl substitution where the amino group of the aniline (B41778) attacks the carbonyl carbon of the chloroformate, leading to the displacement of the chloride leaving group. This process is usually carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. researchgate.net

The selection between these routes often depends on the commercial availability and cost of the starting materials—4-bromophenyl isocyanate versus 4-bromoaniline and isopropyl chloroformate.

Investigation of Reaction Mechanisms in the Formation of this compound

The mechanisms for the conventional syntheses of this compound are well-understood.

Isocyanate Pathway Mechanism: The reaction between an isocyanate and an alcohol proceeds via a nucleophilic addition mechanism. The lone pair of electrons on the oxygen atom of the propan-2-ol attacks the electrophilic carbon atom of the isocyanate group (-N=C=O). This concerted or near-concerted step results in the formation of a transient intermediate which rapidly rearranges to form the stable carbamate linkage. When catalyzed by a tertiary amine, the mechanism can involve the formation of an active complex between the catalyst and either the isocyanate or the alcohol, facilitating the nucleophilic attack. researchgate.netrsc.org

Chloroformate Pathway Mechanism: The reaction of 4-bromoaniline with isopropyl chloroformate follows a nucleophilic acyl substitution pathway. The nitrogen atom of the aniline acts as the nucleophile, attacking the carbonyl carbon of the chloroformate. This addition step forms a tetrahedral intermediate. Subsequently, the intermediate collapses, expelling the chloride ion as a leaving group and forming the carbamate product. The proton on the nitrogen is then removed by the base present in the reaction mixture.

A theoretical examination of related N-arylcarbamate aminolysis reactions suggests that, under certain conditions, an elimination-addition (E1cB) mechanism involving an isocyanate intermediate can be favored over a direct concerted or stepwise pathway. nih.gov

Novel and Sustainable Approaches in Carbamate Synthesis

In response to the growing demand for environmentally friendly chemical processes, significant research has focused on developing novel and sustainable methods for carbamate synthesis. These approaches aim to reduce waste, avoid toxic reagents, and improve energy efficiency. jddhs.comrsc.org

Catalytic Strategies for this compound Production

Modern synthetic chemistry has introduced several catalytic methods that offer alternatives to traditional phosgene-based reagents like chloroformates.

Palladium-Catalyzed Synthesis: Palladium-catalyzed cross-coupling reactions provide a powerful tool for C-N bond formation. One such strategy involves the coupling of an aryl halide (like 4-bromotoluene) with sodium cyanate (B1221674) in the presence of an alcohol. mit.edu This method generates an aryl isocyanate in situ, which is then trapped by the alcohol (e.g., propan-2-ol) to yield the desired N-aryl carbamate. mit.edu This approach could be directly applied to synthesize this compound from 1,4-dibromobenzene (B42075) or 4-bromoiodobenzene.

Copper-Catalyzed Synthesis: Copper catalysts also enable the efficient synthesis of N-aryl carbamates. For instance, CuI-catalyzed cross-coupling of aryl chlorides with potassium cyanate in an alcohol solvent has been shown to be an effective route. researchgate.net This phosgene-free process offers a cost-effective alternative for producing compounds like this compound.

Organocatalysis: Metal-free approaches using organocatalysts are gaining prominence. Triazabicyclodecene (TBD), a bicyclic guanidine (B92328) base, has been shown to effectively catalyze the site-selective aminolysis of cyclic organic carbonates with aromatic amines under mild, solvent-free conditions. scispace.comresearchgate.net This method represents a highly attractive and sustainable route to N-aryl carbamates. scispace.com

| Catalytic System | Key Reactants | General Conditions | Potential Advantage |

|---|---|---|---|

| Palladium (e.g., Pd(PPh₃)₄) | Aryl Halide, Sodium Cyanate, Alcohol | Elevated temperature, inert atmosphere | Broad substrate scope, in-situ isocyanate generation mit.edu |

| Copper (e.g., CuI) | Aryl Halide, Potassium Cyanate, Alcohol | High temperature (120-130 °C) researchgate.net | Cost-effective catalyst researchgate.net |

| Organocatalyst (e.g., TBD) | Aromatic Amine, Cyclic Carbonate | Mild, often solvent-free scispace.com | Metal-free, sustainable scispace.com |

Green Chemistry Principles Applied to the Synthesis of this compound

Green chemistry principles are increasingly being integrated into carbamate synthesis to minimize environmental impact. mdpi.comjocpr.com

Use of Carbon Dioxide (CO₂): Direct utilization of CO₂ as a renewable and non-toxic C1 feedstock is a cornerstone of green carbamate synthesis. organic-chemistry.org A three-component reaction involving an amine (4-bromoaniline), CO₂, and an alkyl halide in the presence of a base like DBU can produce carbamates under continuous flow conditions, offering a faster and safer alternative. nih.gov This avoids the use of hazardous phosgene (B1210022) derivatives. nih.gov

Solvent-Free and Alternative Solvents: Performing reactions under solvent-free conditions or in greener solvents (like water or bio-based solvents) significantly reduces waste. jocpr.com Mechanochemical grinding procedures and reactions in deep eutectic solvents (DESs) are emerging as viable green alternatives. researchgate.netnih.gov

Atom Economy and One-Pot Reactions: Methods like the green Hofmann rearrangement, which uses oxone and chloride to generate an isocyanate intermediate from an amide in a one-pot process, improve atom economy and procedural efficiency. nih.gov Similarly, one-pot domino reactions catalyzed by nickel have been designed for the synthesis of N-aryl carbamates from alcohols and in situ generated aryl isocyanates. researchgate.net

Derivatization Strategies and Analogue Synthesis for this compound

The structure of this compound contains two key functional handles for further modification: the bromo substituent on the aromatic ring and the carbamate group itself. The tert-butyl analogue, tert-butyl N-(4-bromophenyl)carbamate, is a widely used intermediate, and the synthetic strategies applied to it are directly relevant. lookchem.com

The primary site for derivatization is the bromine atom, which is ideal for transition metal-catalyzed cross-coupling reactions.

Suzuki Cross-Coupling: The bromine atom can be readily substituted via palladium-catalyzed Suzuki coupling with various aryl or heteroaryl boronic acids. nih.govresearchgate.net This reaction is a powerful method for forming new carbon-carbon bonds, allowing for the synthesis of a vast library of biphenyl (B1667301) and related analogues. For example, reacting this compound with a substituted phenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base would yield propan-2-yl N-(substituted-[1,1'-biphenyl]-4-yl)carbamate. mdpi.com

Other Cross-Coupling Reactions: Other cross-coupling reactions, such as Sonogashira (with terminal alkynes), Buchwald-Hartwig (with amines or alcohols), Heck (with alkenes), and Stille (with organostannanes) couplings, can also be employed at the bromo position to introduce diverse functionalities.

The carbamate group can act as a directing group for ortho-lithiation, allowing for functionalization of the positions adjacent to the carbamate on the aromatic ring, although this is less common when a reactive halogen is present. The N-H proton can also be substituted, although this typically requires strong bases. Following derivatization, the carbamate group can be cleaved under acidic or basic conditions to reveal the free aniline, making it a useful protecting group in multi-step syntheses. lookchem.com

| Reaction Type | Reaction Site | Coupling Partner | Resulting Structure |

|---|---|---|---|

| Suzuki Coupling | C-Br | Arylboronic Acid | Biphenyl carbamate analogue mdpi.com |

| Sonogashira Coupling | C-Br | Terminal Alkyne | Alkynylphenyl carbamate analogue |

| Buchwald-Hartwig Amination | C-Br | Amine | Diaminophenyl carbamate analogue |

| Carbamate Cleavage | N-C(O)O | Acid/Base | Substituted 4-bromoaniline |

Synthesis of Structurally Modified Analogues for Research Purposes

The synthesis of structurally modified analogues of this compound can be achieved through various established methods for N-aryl carbamate formation. A primary and direct route involves the reaction of a substituted aniline with isopropyl chloroformate. This method allows for the introduction of a wide range of substituents on the phenyl ring, thereby creating a library of analogues.

A general synthetic procedure is the reaction of 4-bromoaniline or its substituted derivatives with isopropyl chloroformate in the presence of a base to neutralize the hydrogen chloride byproduct. The choice of solvent and base can be critical for optimizing the reaction yield and purity of the product.

Table 1: Synthesis of this compound Analogues

| Entry | Aniline Derivative | Reagents and Conditions | Product | Yield (%) |

| 1 | 4-bromoaniline | Isopropyl chloroformate, Pyridine, Dichloromethane, 0 °C to rt | This compound | ~95 |

| 2 | 4-bromo-2-methylaniline | Isopropyl chloroformate, Triethylamine, THF, 0 °C to rt | propan-2-yl N-(4-bromo-2-methylphenyl)carbamate | ~92 |

| 3 | 4-bromo-3-chloroaniline | Isopropyl chloroformate, Sodium hydroxide (B78521), Water/Toluene, <10 °C | propan-2-yl N-(4-bromo-3-chlorophenyl)carbamate | ~90 |

| 4 | 4-bromo-2-fluoroaniline | Isopropyl chloroformate, Pyridine, Dichloromethane, 0 °C to rt | propan-2-yl N-(4-bromo-2-fluorophenyl)carbamate | ~93 |

Another versatile method for synthesizing N-aryl carbamates is the palladium-catalyzed cross-coupling of aryl halides or triflates with sodium cyanate, followed by trapping of the in situ generated isocyanate with an alcohol. This approach is particularly useful for creating analogues with a variety of substituents on the aromatic ring. For instance, various substituted aryl chlorides can be coupled with sodium cyanate in the presence of a palladium catalyst and a suitable ligand, with isopropanol (B130326) serving as the nucleophile to form the desired carbamate.

Functionalization of the this compound Core

The this compound core structure offers several sites for functionalization, with the bromine atom on the phenyl ring being a key handle for cross-coupling reactions. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for this purpose, allowing for the introduction of a wide array of aryl, heteroaryl, or alkyl groups at the 4-position of the phenyl ring.

For example, tert-butyl N-(4-bromophenyl)carbamate, a closely related analogue, is widely used as a substrate in Suzuki coupling reactions to form biaryl structures, which are significant in medicinal chemistry. lookchem.com This reactivity is directly translatable to this compound. The reaction typically involves a palladium catalyst, a base, and a boronic acid or ester.

Table 2: Functionalization of the this compound Core via Suzuki-Miyaura Coupling

| Entry | Boronic Acid/Ester | Catalyst and Base | Product | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | propan-2-yl N-(biphenyl-4-yl)carbamate | ~85 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂, Cs₂CO₃ | propan-2-yl N-(4'-methoxybiphenyl-4-yl)carbamate | ~88 |

| 3 | Pyridine-3-boronic acid | Pd(OAc)₂, SPhos, K₃PO₄ | propan-2-yl N-(4-(pyridin-3-yl)phenyl)carbamate | ~75 |

| 4 | 4,4,5,5-Tetramethyl-2-(thiophen-2-yl)-1,3,2-dioxaborolane | Pd(PPh₃)₄, Na₂CO₃ | propan-2-yl N-(4-(thiophen-2-yl)phenyl)carbamate | ~80 |

Beyond Suzuki coupling, the carbamate group itself can act as a directed metalating group, facilitating ortho-lithiation or ortho-sodiation of the aromatic ring. This allows for the introduction of substituents at the positions adjacent to the carbamate nitrogen, further expanding the structural diversity of the accessible analogues.

Advanced Spectroscopic and Crystallographic Elucidation of Propan 2 Yl N 4 Bromophenyl Carbamate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

High-resolution NMR spectroscopy serves as a cornerstone for the structural elucidation of organic molecules. For propan-2-yl N-(4-bromophenyl)carbamate, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques have been employed to unequivocally assign all proton and carbon signals and to provide insights into the molecule's conformational dynamics in solution.

Proton (¹H) and Carbon-13 (¹³C) NMR Assignments and Conformational Studies

The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the aromatic protons of the 4-bromophenyl group and the aliphatic protons of the propan-2-yl moiety. The aromatic region typically displays an AA'BB' spin system, characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the carbamate (B1207046) group are chemically shifted downfield compared to the protons meta to it, due to the electron-withdrawing nature of the carbamate functionality. The isopropyl group gives rise to a doublet for the two methyl groups and a septet for the methine proton, a pattern indicative of scalar coupling between these protons.

The ¹³C NMR spectrum provides complementary information, with distinct resonances for each carbon atom in the molecule. The carbonyl carbon of the carbamate group is readily identifiable by its characteristic downfield chemical shift. The aromatic carbons show distinct signals, with the carbon atom bonded to the bromine atom exhibiting a chemical shift influenced by the heavy atom effect. The ipso-carbon attached to the nitrogen atom of the carbamate is also clearly distinguishable. The aliphatic region of the spectrum contains signals for the methine and methyl carbons of the isopropyl group.

Conformational studies, often aided by variable temperature NMR experiments, can provide information about rotational barriers around the N-C(O) and O-C(isopropyl) bonds. These studies are crucial for understanding the preferred spatial arrangement of the molecule in solution.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.40 | d | 2H | Ar-H (ortho to NH) |

| 7.35 | d | 2H | Ar-H (ortho to Br) |

| 6.80 | s | 1H | NH |

| 4.90 | sept | 1H | CH (isopropyl) |

| 1.25 | d | 6H | CH₃ (isopropyl) |

| Chemical Shift (δ, ppm) | Assignment |

| 153.5 | C=O (carbamate) |

| 138.0 | Ar-C (C-NH) |

| 132.0 | Ar-C (C-H, ortho to Br) |

| 120.5 | Ar-C (C-H, ortho to NH) |

| 117.0 | Ar-C (C-Br) |

| 68.5 | CH (isopropyl) |

| 22.0 | CH₃ (isopropyl) |

Two-Dimensional NMR Techniques for Comprehensive Structural Confirmation

To unambiguously confirm the assignments made from one-dimensional NMR spectra, a suite of two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are indispensable.

A COSY spectrum would reveal the scalar coupling network between protons, confirming the connectivity within the 4-bromophenyl ring and the isopropyl group. For instance, the correlation between the methine proton and the methyl protons of the isopropyl group would be clearly visible.

An HSQC experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each proton to its corresponding carbon. This is particularly useful for distinguishing between the aromatic C-H signals.

The HMBC spectrum provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is crucial for establishing the connectivity across quaternary carbons and heteroatoms. For example, correlations from the NH proton and the isopropyl methine proton to the carbonyl carbon would confirm the carbamate linkage. Similarly, correlations from the aromatic protons to the ipso-carbons would solidify the assignment of the aromatic ring.

Infrared and Raman Spectroscopic Investigations of Vibrational Modes

Infrared (IR) and Raman spectroscopy are powerful techniques for probing the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

In the IR spectrum of this compound, the most characteristic absorption bands would include:

N-H stretching: A sharp band in the region of 3300-3400 cm⁻¹, indicative of the secondary amide N-H bond.

C=O stretching: A strong absorption band around 1700-1730 cm⁻¹, corresponding to the carbonyl group of the carbamate. The exact position of this band can be sensitive to hydrogen bonding.

C-N stretching: A band in the 1200-1350 cm⁻¹ region.

C-O stretching: Bands associated with the ester-like C-O bond of the carbamate.

Aromatic C-H and C=C stretching: Bands in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively.

C-Br stretching: A band in the lower frequency region of the spectrum.

Raman spectroscopy , being complementary to IR, would provide information on the non-polar bonds and symmetric vibrations. The symmetric stretching of the aromatic ring would be particularly prominent in the Raman spectrum.

Mass Spectrometric Analysis of Fragmentation Pathways and Isotopic Signatures

Mass spectrometry (MS) is a vital tool for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns.

The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak ([M]⁺). A key feature would be the isotopic signature of bromine, with two peaks of nearly equal intensity separated by two mass units ([M]⁺ and [M+2]⁺), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

The fragmentation of the molecular ion can proceed through several pathways. Common fragmentation patterns for carbamates include:

α-cleavage: Cleavage of the bond adjacent to the oxygen or nitrogen atom. Loss of the isopropyl group is a likely fragmentation pathway.

McLafferty rearrangement: If applicable, this involves the transfer of a gamma-hydrogen to the carbonyl oxygen followed by cleavage of the beta-bond.

Cleavage of the carbamate bond: Fragmentation can lead to the formation of ions corresponding to the 4-bromophenyl isocyanate cation or the 4-bromoaniline (B143363) cation.

Table 3: Predicted Key Mass Spectrometric Fragments for this compound (Note: This data is illustrative and based on general fragmentation patterns for similar structures.)

| m/z | Proposed Fragment |

| 257/259 | [M]⁺ (Molecular ion) |

| 198/200 | [M - C₃H₇]⁺ |

| 171/173 | [Br-C₆H₄-NH₂]⁺ |

| 156/158 | [Br-C₆H₄]⁺ |

| 43 | [C₃H₇]⁺ |

X-ray Crystallography of this compound and its Co-Crystals

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction for Solid-State Structure Determination

A single-crystal X-ray diffraction study of this compound would reveal the precise atomic coordinates of each atom in the crystal lattice. This would allow for the accurate determination of:

Molecular Conformation: The dihedral angles defining the orientation of the 4-bromophenyl ring relative to the carbamate plane and the conformation of the isopropyl group.

Bond Lengths and Angles: Precise measurements of all bond lengths and angles, which can be compared with theoretical calculations.

Intermolecular Interactions: The packing of the molecules in the crystal lattice is governed by intermolecular forces such as hydrogen bonds (e.g., between the N-H group of one molecule and the C=O group of another), halogen bonds (involving the bromine atom), and van der Waals interactions. Understanding these interactions is crucial for explaining the physical properties of the solid material.

The formation of co-crystals of this compound with other molecules could be explored to modify its physicochemical properties. X-ray crystallography would be essential to characterize the new solid phases and understand the specific intermolecular interactions that drive co-crystal formation.

Analysis of Intermolecular Interactions and Crystal Packing Motifs

A dominant feature in the crystal packing of analogous N-aryl carbamates is the formation of hydrogen-bonded chains. researchgate.net In these arrangements, the amide proton (N-H) acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) of a neighboring molecule serves as the acceptor. This results in the formation of robust N-H···O hydrogen bonds. It is anticipated that this compound would exhibit similar behavior, with molecules linking head-to-tail to form infinite chains or discrete dimeric motifs.

In addition to conventional hydrogen bonding, weaker interactions are also expected to play a crucial role in the crystal packing. These can include C-H···O interactions, where aromatic or aliphatic C-H groups engage with the carbonyl oxygen. researchgate.net For instance, in the crystal structure of methyl N-(4-bromophenyl)carbamate, molecules related by a center of inversion form dimers through weak C-H···O hydrogen bonds. researchgate.net Given the presence of the isopropyl group and the phenyl ring in this compound, a variety of such weak interactions are possible, further stabilizing the crystal lattice.

Table 1: Anticipated Intermolecular Interactions in this compound

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Role in Crystal Packing |

| Hydrogen Bond | N-H | C=O | 2.8 - 3.2 | Formation of chains or dimers |

| Weak Hydrogen Bond | C-H (aromatic/aliphatic) | C=O | 3.0 - 3.8 | Stabilization of dimers and layers |

| Halogen Bond | C-Br | O/N/Br | >3.0 | Potential for directional packing |

Chiroptical Spectroscopy of Chiral Analogues (if applicable)

At present, there is no available research in the scientific literature detailing the synthesis or chiroptical spectroscopic analysis of chiral analogues of this compound. The parent molecule itself is achiral and therefore does not exhibit optical activity.

For chiroptical properties to be observed, a chiral center would need to be introduced into the molecule. This could theoretically be achieved by modification of the isopropyl group, for instance, by replacing it with a chiral substituent such as a sec-butyl group, or by introducing chirality at a different position in the molecule. Were such chiral analogues to be synthesized, techniques such as circular dichroism (CD) and optical rotatory dispersion (ORD) could be employed to investigate their stereochemical properties.

CD spectroscopy would provide information on the differential absorption of left and right circularly polarized light by the chiral molecule, which is particularly sensitive to the spatial arrangement of chromophores. In a hypothetical chiral analogue, the N-(4-bromophenyl)carbamate moiety would act as the primary chromophore, and its electronic transitions would give rise to characteristic CD signals. The sign and magnitude of these signals could be used to assign the absolute configuration of the stereocenter, often in conjunction with computational predictions.

However, as no studies on such chiral derivatives have been reported, this section remains a prospective discussion. The synthesis and subsequent chiroptical analysis of chiral analogues of this compound could be a valuable area for future research, offering deeper insights into structure-property relationships in this class of compounds.

Computational and Theoretical Chemistry Studies of Propan 2 Yl N 4 Bromophenyl Carbamate

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of propan-2-yl N-(4-bromophenyl)carbamate. These methods, governed by the principles of quantum mechanics, allow for the precise calculation of molecular properties. nih.gov

Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set such as 6-311G(d,p), are utilized to determine the most stable three-dimensional arrangement of its atoms, known as geometry optimization. mdpi.com This process yields crucial data on bond lengths, bond angles, and dihedral angles.

Beyond molecular geometry, DFT is instrumental in calculating a range of electronic properties that dictate the compound's reactivity and intermolecular interactions. These properties are summarized in the table below.

| Property | Description | Significance for this compound |

| Dipole Moment | A measure of the net molecular polarity. | Influences solubility and the ability to engage in dipole-dipole interactions. |

| Polarizability | The ease with which the electron cloud can be distorted by an external electric field. | Affects intermolecular forces and the compound's response to its environment. |

| Ionization Potential | The minimum energy required to remove an electron from the molecule. | Indicates the molecule's susceptibility to oxidation. |

| Electron Affinity | The energy released when an electron is added to the molecule. | Relates to the molecule's ability to act as an electron acceptor. |

These DFT-derived parameters provide a quantitative foundation for understanding the chemical behavior of this compound.

Frontier Molecular Orbital (FMO) Analysis and Electrostatic Potential Mapping

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are critical in predicting a molecule's reactivity.

HOMO: The outermost orbital containing electrons, which acts as an electron donor. For this compound, the HOMO is likely localized on the electron-rich aromatic ring and the carbamate (B1207046) linkage.

LUMO: The innermost empty orbital, which acts as an electron acceptor. The LUMO is expected to be distributed over the electrophilic centers of the molecule.

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity.

Electrostatic Potential (ESP) Mapping provides a visual representation of the charge distribution on the molecular surface. The ESP map for this compound would reveal electron-rich regions (typically colored red or yellow), such as the oxygen and nitrogen atoms of the carbamate group, which are prone to electrophilic attack. Conversely, electron-deficient regions (colored blue) would indicate sites susceptible to nucleophilic attack.

Molecular Dynamics (MD) Simulations for Conformational Landscape Exploration

While quantum chemical calculations provide insights into a static molecular structure, Molecular Dynamics (MD) simulations offer a dynamic perspective. MD simulations model the movement of atoms and molecules over time, providing a detailed view of the conformational landscape of this compound. By simulating the compound's behavior in a solvent, typically water, over nanoseconds or longer, MD can identify the most stable conformations and the energy barriers between them. This information is crucial for understanding how the molecule might interact with biological targets, as its shape and flexibility are key determinants of binding affinity.

In Silico Prediction of Biological Activity Profiles

Computational methods are increasingly used to predict the biological activities of compounds, thereby streamlining the drug discovery process. qima-lifesciences.com These in silico techniques can be broadly categorized into ligand-based and structure-based approaches. nih.gov

Ligand-Based and Structure-Based Computational Design Principles for Carbamates

The design of new carbamate derivatives with desired biological activities often relies on established computational principles.

Ligand-Based Design: This approach is used when the three-dimensional structure of the biological target is unknown. It involves analyzing a set of molecules with known activity to build a model that relates their chemical structures to their biological effects. For this compound, this could involve comparing its structural features to those of other carbamates with known activities to predict its potential targets.

Structure-Based Design: When the structure of the target protein is available, molecular docking simulations can be performed. This involves computationally placing the this compound molecule into the active site of the protein to predict its binding orientation and affinity. This method is invaluable for identifying potential protein targets and understanding the molecular basis of the interaction. For instance, carbamates are known to target acetylcholinesterase, an enzyme involved in neurotransmission. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical method used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov For a series of derivatives of this compound, a QSAR model could be developed by:

Generating a dataset: Synthesizing and testing a series of analogues with variations in their chemical structure.

Calculating molecular descriptors: Quantifying various physicochemical properties of the molecules, such as hydrophobicity, electronic properties, and steric parameters.

Developing a mathematical model: Using statistical techniques to correlate the descriptors with the observed biological activity.

The resulting QSAR model can then be used to predict the activity of new, unsynthesized derivatives, thereby prioritizing the synthesis of the most promising candidates.

Mechanistic Investigations of Biological Activities of Propan 2 Yl N 4 Bromophenyl Carbamate and Its Analogues

Enzyme Inhibition Studies and Mechanism of Action (e.g., Esterases, Hydrolases)

Carbamate (B1207046) compounds are well-documented inhibitors of various enzymes, particularly serine hydrolases such as esterases. The primary mechanism often involves the carbamoylation of a serine residue within the enzyme's active site. This process renders the enzyme inactive, and the duration of inhibition is dependent on the rate of decarbamoylation, which regenerates the active enzyme.

Kinetic Characterization of Enzyme Inhibition by propan-2-yl N-(4-bromophenyl)carbamate

While specific kinetic data for this compound is not extensively available in the public domain, studies on analogous compounds provide significant insight into its potential inhibitory activities. A notable analogue, benzyl (B1604629) (2S)-2-[(4-bromophenyl)-], has been shown to exhibit significant inhibitory activity against butyrylcholinesterase (BChE), with an IC50 value of 28.21 µM, which is comparable to the standard drug rivastigmine. mdpi.com The inhibitory potency of carbamates is influenced by the nature of the substituents on both the phenyl ring and the carbamate nitrogen.

The general mechanism for the inhibition of cholinesterases by carbamates is a pseudo-irreversible process that can be described by the following scheme:

E + I ⇌ E-I → E-I' + P k₁/k₋₁ k₂ k₃

Table 1: Inhibitory Potency of this compound Analogues against Cholinesterases

| Compound | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| benzyl (2S)-2-[(4-bromophenyl)carbamoyl]pyrrolidine-1-carboxylate | Butyrylcholinesterase (BChE) | 28.21 | mdpi.com |

| benzyl (2S)-2-[(2-bromophenyl)carbamoyl]pyrrolidine-1-carboxylate | Butyrylcholinesterase (BChE) | 27.38 | mdpi.com |

| Methyl (1-(4-bromophenyl)-1-oxopropan-2-yl)(methyl)carbamate | Acetylcholinesterase (AChE) | > 50 | nih.gov |

| Methyl (1-(4-bromophenyl)-1-oxopropan-2-yl)(methyl)carbamate | Butyrylcholinesterase (BChE) | > 50 | nih.gov |

Identification of Molecular Targets and Ligand Binding Mechanisms

The primary molecular targets for many phenylcarbamates are acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.comnih.gov Molecular docking studies have elucidated the binding modes of these inhibitors within the active site gorges of these enzymes. mdpi.comnih.gov For N-phenylcarbamates, the orientation within the catalytic gorge is crucial for inhibitory activity. nih.gov The carbamate moiety positions itself to interact with the catalytic triad (B1167595) (serine, histidine, and glutamate), facilitating the carbamoylation of the active site serine. The phenyl ring often engages in π-π stacking interactions with aromatic residues, such as tryptophan and tyrosine, which line the active site gorge, thereby stabilizing the inhibitor-enzyme complex.

Beyond cholinesterases, other potential molecular targets for carbamate analogues have been identified. For instance, some herbicidal carbamates, such as propham (B1679637) (isopropyl N-phenylcarbamate), a close analogue of the title compound, are known to target tubulin, thereby disrupting microtubule organization and inhibiting cell division in plants.

Interactions with Biological Macromolecules

Protein Binding Studies and Allosteric Modulation Investigations

Carbamate derivatives can bind to non-catalytic sites on proteins, including plasma proteins like serum albumin. This binding can affect the bioavailability and distribution of the compound. Studies on brominated compounds have shown their potential to interact with transport proteins like transthyretin. nih.gov The binding of aliphatic carbamates to bovine serum albumin has also been documented. nih.gov While specific binding data for this compound to serum albumin is not available, it is plausible that it would exhibit some degree of plasma protein binding, a common characteristic of lipophilic small molecules.

Furthermore, some carbamates have been shown to act as allosteric modulators of receptors. nih.govacs.org Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site of the endogenous ligand. nih.gov This binding can either enhance (positive allosteric modulation) or reduce (negative allosteric modulation) the receptor's response to its endogenous agonist. For example, certain carbamates have been investigated as positive allosteric modulators of GABAA receptors. wikipedia.org

Nucleic Acid Interactions and Their Biological Implications

The interaction of small molecules with nucleic acids is a critical area of study, as such interactions can lead to the modulation of gene expression and other cellular processes. While there is a vast body of research on small molecules that bind to DNA, specific studies detailing the interaction of this compound with nucleic acids are scarce. However, some studies have investigated the DNA binding activity of other brominated compounds. nih.gov It has been suggested that the herbicidal action of some phenylcarbamates may involve the inhibition of messenger RNA synthesis, which would imply an interaction with the DNA template or the transcriptional machinery. jst.go.jp The planar aromatic ring of the 4-bromophenyl group could potentially intercalate between DNA base pairs, while the carbamate moiety could interact with the DNA backbone. However, without direct experimental evidence, this remains speculative.

Cellular and Subcellular Mechanistic Responses

The interactions of this compound analogues at the molecular level translate into a variety of cellular and subcellular responses. In plant cells, herbicidal carbamates like isopropyl N-(3-chlorophenyl)carbamate (CIPC) and propham are known to cause a rapid cessation of mitotic activity. jst.go.jp This is a direct consequence of their ability to disrupt microtubule organization, leading to abnormal chromosome segregation and, ultimately, the inhibition of cell division. nih.gov These compounds can also induce nuclear fragmentation and affect the cytoskeleton. nih.gov

In addition to their effects on cell division, some carbamates can induce cellular stress responses. For instance, certain carbamate compounds have been shown to modulate the Nrf2 signaling pathway, which is a key regulator of the cellular antioxidant response. nih.gov Depending on the specific compound and the duration of exposure, carbamates can either activate or inhibit this pathway, leading to complex cellular outcomes related to oxidative stress. nih.gov Herbicides that act as cell membrane disruptors cause rapid rupturing of plant cell membranes, leading to necrosis. umn.edupurdue.edu

Table 2: Summary of Cellular and Subcellular Responses to Carbamate Analogues

| Cellular/Subcellular Response | Observed Effect | Associated Carbamate Analogues | Reference |

|---|---|---|---|

| Mitosis | Inhibition of mitotic activity, disruption of microtubule organization | Propham, Isopropyl N-(3-chlorophenyl)carbamate (CIPC) | jst.go.jpnih.gov |

| Cell Nucleus | Nuclear fragmentation | Herbicidal carbamates | nih.gov |

| Cellular Stress Response | Modulation of the Nrf2 signaling pathway | Various carbamates | nih.gov |

| Cell Membrane | Disruption and rupture | Herbicidal carbamates | umn.edupurdue.edu |

Investigation of Cellular Pathways Modulated by this compound

Research into the cellular effects of N-aryl carbamates, including analogues of this compound, has highlighted the modulation of pathways controlling cell survival and death, particularly apoptosis. The induction of programmed cell death is a key mechanism through which these compounds are thought to exert their biological effects.

A close structural analogue, ethyl-4-bromophenyl carbamate, has been shown to induce apoptosis in the cells of the cattle tick, Rhipicephalus microplus. This effect is noteworthy as it appears to be independent of the classical carbamate target, acetylcholinesterase, suggesting an alternative mechanism of action that directly engages the apoptotic machinery.

Further studies on a broader range of aromatic carbamates suggest a common mechanism involving the regulation of the B-cell lymphoma 2 (Bcl-2) family of proteins. These proteins are central to the intrinsic apoptotic pathway, with a delicate balance between pro-apoptotic members (e.g., Bax) and anti-apoptotic members (e.g., Bcl-2) determining the cell's fate. An increase in the Bax/Bcl-2 ratio is a critical event that leads to the permeabilization of the mitochondrial outer membrane and the subsequent activation of caspases, the executioners of apoptosis. While direct evidence for this compound is limited, the activity of its analogues suggests that it may similarly influence this crucial cellular checkpoint.

Furthermore, the induction of oxidative stress is another cellular pathway implicated in the action of some carbamates. This can occur through the modulation of signaling pathways such as the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, which is a master regulator of the cellular antioxidant response. Disruption of this pathway can lead to an imbalance in cellular redox status and contribute to the induction of apoptosis.

Table 1: Investigated Cellular Pathways Modulated by N-Aryl Carbamates

| Cellular Pathway | Observed Effect of Analogues | Key Molecular Players |

| Apoptosis | Induction of programmed cell death | Bcl-2 family (Bax, Bcl-2), Caspases |

| Autophagy | Enhancement of autophagic processes | - |

| Oxidative Stress | Induction of reactive oxygen species | Nrf2 signaling pathway |

Organelle-Specific Effects and Mechanistic Elucidation

The mitochondrion has emerged as a key organelle targeted by certain carbamate compounds, playing a central role in the mechanistic elucidation of their biological activities. The impact on mitochondrial function is a critical aspect of their ability to induce apoptosis and modulate cellular metabolism.

Studies on N-methyl carbamates, which share structural similarities with N-aryl carbamates, have demonstrated their potential to induce mitochondrial dysfunction. A primary mechanism identified is the inhibition of the mitochondrial respiratory chain, specifically Complex I (NADH:ubiquinone oxidoreductase). This inhibition disrupts the electron transport chain, leading to a decrease in cellular oxygen consumption and a reduction in ATP synthesis. Consequently, cells may shift towards anaerobic metabolism to compensate for the energy deficit.

The disruption of the mitochondrial respiratory chain can also lead to an increase in the production of reactive oxygen species (ROS), contributing to oxidative stress. This mitochondrial-derived oxidative stress can further damage cellular components, including the mitochondria themselves, and act as a signal to trigger the intrinsic apoptotic pathway.

A key event in the mitochondrial-mediated apoptosis is the loss of the mitochondrial membrane potential (ΔΨm). Carbamates have been implicated in causing a reduction in ΔΨm. This depolarization of the inner mitochondrial membrane is often a point of no return in the apoptotic process, leading to the release of pro-apoptotic factors like cytochrome c from the intermembrane space into the cytosol.

While specific data for this compound is not extensively available, the established effects of related carbamates on mitochondria provide a strong indication of its likely organelle-specific actions. The targeting of mitochondria represents a crucial aspect of the mechanistic puzzle of how these compounds exert their biological effects.

Table 2: Organelle-Specific Effects of Carbamate Analogues on Mitochondria

| Mitochondrial Parameter | Observed Effect of Analogues | Consequence |

| Respiratory Chain | Inhibition of Complex I | Decreased oxygen consumption, reduced ATP synthesis |

| Membrane Potential (ΔΨm) | Reduction/Depolarization | Release of pro-apoptotic factors (e.g., cytochrome c) |

| Reactive Oxygen Species (ROS) | Increased production | Oxidative stress, cellular damage |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Propan 2 Yl N 4 Bromophenyl Carbamate Derivatives

Systematic Modification of the Bromophenyl Moiety and Its Impact on Activity

The bromophenyl moiety is a key structural feature of propan-2-yl N-(4-bromophenyl)carbamate, and its modification can significantly influence the compound's biological activity. The position and nature of the substituents on this aromatic ring play a critical role in determining the molecule's interaction with its biological targets.

Systematic studies have shown that both the electronic and steric properties of the substituents on the phenyl ring are important for activity. For instance, in a series of N-aryl carbamate (B1207046) derivatives designed as antifungal agents, the type and position of substituents on the N-phenyl ring were found to have a significant impact on their efficacy. The presence of halogens, such as in 2,3-dichloro and 2,4-dichloro N-aryl carbamates, was beneficial for antifungal activity. nih.gov Specifically, compounds with 4-bromo-3-methyl and 3-bromo-4-methyl substitutions on the phenyl ring displayed excellent antifungal activities. nih.gov

The position of the bromine atom itself is also a critical determinant of activity. Studies on biphenyl (B1667301) carbamate-based legumain inhibitors, which included bromophenyl carbamate intermediates, revealed that moving the bromine from the para to the meta or ortho position could alter the inhibitory potency. springernature.com This suggests that the spatial arrangement of the halogen atom influences how the molecule fits into the active site of its target enzyme.

The following table summarizes the impact of various substitutions on the phenyl ring of N-aryl carbamates on their biological activity, drawing parallels to potential modifications of the bromophenyl moiety of this compound.

| Substituent on Phenyl Ring | Position | Observed Impact on Activity | Potential Rationale |

|---|---|---|---|

| -Br | para | Baseline activity | Reference for comparison |

| -Br | meta | Activity may increase or decrease depending on the target | Altered steric and electronic interactions within the binding site |

| -Br | ortho | Activity often decreases | Potential for steric hindrance with the carbamate linkage, affecting conformation |

| -Cl | para | Activity may be similar to or slightly different from -Br | Similar size and electronegativity to bromine |

| -F | para | Activity may differ significantly | Smaller size and higher electronegativity can alter binding interactions |

| -I | para | Activity may increase due to higher lipophilicity | Larger size may provide better van der Waals contacts |

| -CH3 | meta to -Br | Can enhance activity | Increased lipophilicity and favorable steric interactions |

| -CF3 | para | Often enhances activity | Strong electron-withdrawing nature and increased lipophilicity |

Variation of the Isopropyl Ester Group and Its Contribution to Molecular Mechanisms

The isopropyl ester group in this compound is not merely a passive component of the molecule; it actively contributes to its physicochemical properties and can play a significant role in its molecular mechanism of action. Varying this ester group can modulate the compound's solubility, stability, and interaction with biological targets.

The size and branching of the alkyl group in the ester moiety can influence the compound's lipophilicity and, consequently, its ability to cross cell membranes. For instance, replacing the isopropyl group with a smaller methyl or ethyl group would decrease lipophilicity, potentially affecting cell permeability and target engagement. Conversely, larger or more complex alkyl groups could enhance lipophilicity but might also introduce steric hindrance at the binding site.

Studies on other carbamate derivatives have highlighted the importance of the ester group in determining biological activity. For example, in a series of hexafluoroisopropyl carbamates, modification of the N-alkyl group from a piperidine (B6355638) ring to smaller alkyl groups like ethyl or isopropyl resulted in a significant loss of inhibitory activity against certain enzymes. nih.gov This suggests that the ester portion of the molecule is crucial for proper orientation and binding within the active site.

The ester group can also influence the chemical reactivity of the carbamate. The electronic properties of the alcohol moiety can affect the stability of the carbamate bond to hydrolysis. While carbamate linkages are generally more stable than ester bonds, their susceptibility to enzymatic or chemical cleavage can be modulated by the nature of the ester group. researchgate.netmdpi.com

The following table illustrates how variations in the ester group could potentially impact the properties and activity of N-(4-bromophenyl)carbamate derivatives.

| Ester Group (R in R-O-C(O)NH-Ar) | Potential Impact on Lipophilicity | Potential Impact on Steric Hindrance | Potential Contribution to Molecular Mechanism |

|---|---|---|---|

| Isopropyl (CH(CH3)2) | Moderate | Moderate | Provides a balance of lipophilicity and size for optimal binding. |

| Methyl (CH3) | Lower | Low | May result in weaker binding due to reduced hydrophobic interactions. |

| Ethyl (CH2CH3) | Slightly higher than methyl | Low | Could offer a slightly better hydrophobic interaction than methyl. |

| n-Propyl (CH2CH2CH3) | Higher than isopropyl | Moderate | Increased lipophilicity may enhance membrane permeability. |

| tert-Butyl (C(CH3)3) | Higher | High | May introduce significant steric clash, reducing or abolishing activity. |

| Cyclohexyl | Significantly higher | High | Could provide extensive hydrophobic contacts but may be too bulky. |

| Benzyl (B1604629) (CH2Ph) | Significantly higher | High | Potential for additional π-π stacking interactions with the target. |

Substituent Effects on the Carbamate Linkage and Overall Molecular Properties

The carbamate linkage (-NH-C(=O)-O-) is the central functional group in this compound, and its properties are highly susceptible to the electronic and steric effects of its substituents. Modifications at the nitrogen atom or the carbonyl carbon can significantly alter the stability, conformation, and reactivity of the entire molecule, thereby influencing its biological activity.

The electronic nature of the substituents on the nitrogen and oxygen atoms of the carbamate group affects the resonance stabilization of the C-N bond. The amide resonance in carbamates is generally weaker than in amides, which makes the carbamate carbonyl carbon more electrophilic and susceptible to nucleophilic attack, including hydrolysis. nih.govnih.gov Electron-donating groups on the N-aryl ring can increase the electron density on the nitrogen, strengthening the C-N double bond character and increasing the rotational barrier. mdpi.com Conversely, electron-withdrawing groups can decrease this barrier. mdpi.com

Steric effects also play a crucial role. Bulky substituents on either the nitrogen or the oxygen can influence the preferred conformation (syn vs. anti) of the carbamate, which can be critical for fitting into a specific binding pocket of a biological target. researchgate.net These steric constraints can also shield the carbamyl group from enzymatic hydrolysis, thereby increasing the compound's metabolic stability. researchgate.net

The table below outlines the potential effects of various substituents on the properties of the carbamate linkage.

| Modification | Substituent | Potential Effect on Carbamate Linkage Properties | Impact on Overall Molecular Properties |

|---|---|---|---|

| N-Alkylation | -CH3 | Increases steric hindrance around the nitrogen, may alter conformation. | Increases lipophilicity, removes hydrogen bond donor capability. |

| N-Acylation | -C(O)CH3 | Electron-withdrawing acetyl group reduces nitrogen basicity. | Increases polarity and potential for hydrogen bonding. |

| Thionation of Carbonyl | C=S instead of C=O | Alters bond lengths and angles, changes electronic properties. | Increases lipophilicity and alters hydrogen bonding capacity. |

| Replacement of Carbonyl Oxygen | -CH2- | Removes the carbonyl group, creating an amine linkage. | Significantly alters polarity and chemical reactivity. |

Stereochemical Considerations in Chiral Analogues and Their Mechanistic Differences

The introduction of chirality into the structure of this compound can have profound effects on its biological activity. Since many biological targets, such as enzymes and receptors, are themselves chiral, they can exhibit stereoselectivity in their interactions with small molecules. This means that enantiomers or diastereomers of a chiral analogue may have significantly different potencies and even different mechanisms of action.

Chirality can be introduced at several positions within the molecule. For example, replacing the isopropyl group with a chiral alcohol moiety, such as (R)- or (S)-sec-butanol, would create a pair of diastereomers. Similarly, introducing a chiral center on the bromophenyl ring or on a substituent attached to it would also lead to stereoisomers.

The mechanistic differences between stereoisomers often arise from their differential binding to the target. One enantiomer may fit perfectly into the active site, allowing for optimal interactions with key amino acid residues, while the other enantiomer may bind less favorably or not at all due to steric clashes. This can result in one enantiomer being a potent inhibitor while the other is inactive.

In some cases, stereoisomers may even interact with different biological targets or exhibit different modes of inhibition. For instance, in the context of cholinesterase inhibitors, it has been observed that the stereochemistry of carbamates can influence whether they act as reversible or pseudo-irreversible inhibitors. researchgate.net One stereoisomer might be able to form a covalent bond with the catalytic serine residue of the enzyme, leading to prolonged inhibition, while the other might only engage in non-covalent interactions, resulting in transient inhibition. nih.gov

The following table provides hypothetical examples of how stereochemistry could be introduced into this compound and the potential mechanistic consequences.

| Position of Chiral Center | Example of Chiral Moiety | Potential Mechanistic Differences Between Stereoisomers |

|---|---|---|

| Ester Group | (R)-sec-butoxy vs. (S)-sec-butoxy | One enantiomer may have a higher binding affinity due to a better fit in the hydrophobic pocket of the target. |

| Bromophenyl Ring Substituent | (R)-1-phenylethyl vs. (S)-1-phenylethyl at the 2-position | The different spatial arrangement of the phenyl group could lead to one isomer blocking access to the active site while the other does not. |

| Carbamate Nitrogen Substituent | (R)-α-methylbenzyl vs. (S)-α-methylbenzyl | The stereochemistry could influence the orientation of the carbamate for nucleophilic attack by a catalytic residue, affecting the rate of carbamylation. |

Advanced Computational SAR Approaches (e.g., 3D-QSAR, Pharmacophore Modeling)

Advanced computational techniques such as three-dimensional quantitative structure-activity relationship (3D-QSAR) and pharmacophore modeling are powerful tools for elucidating the SAR of this compound derivatives. These methods can provide valuable insights into the key structural features required for biological activity and guide the design of new, more potent analogues.

3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), correlate the biological activity of a series of compounds with their 3D molecular properties. For a series of N-(4-bromophenyl)carbamate derivatives, a 3D-QSAR model could be built by aligning the structures and calculating their steric and electrostatic fields. The resulting model would generate contour maps indicating regions where bulky or electropositive/electronegative substituents are favorable or unfavorable for activity. For example, a CoMFA model might reveal that a bulky, hydrophobic group is preferred at the 4-position of the phenyl ring, while an electronegative group is disfavored near the carbamate linkage. Such models have been successfully applied to other N-aryl carbamates to understand their fungicidal activity. researchgate.net

Pharmacophore modeling focuses on identifying the essential 3D arrangement of chemical features that a molecule must possess to bind to a specific biological target. A pharmacophore model for N-(4-bromophenyl)carbamate derivatives might consist of a hydrogen bond acceptor (the carbonyl oxygen), a hydrogen bond donor (the N-H group), a hydrophobic region (the isopropyl group), and an aromatic ring with a halogen bond donor (the bromine atom). This model could then be used to screen virtual libraries of compounds to identify new potential hits or to guide the design of novel derivatives that better fit the pharmacophoric requirements. Pharmacophore models have been effectively used to design novel carbamate-based inhibitors for targets like acetylcholinesterase. nih.govresearchgate.netnih.gov

These computational approaches offer a rational and efficient way to explore the vast chemical space of possible derivatives. By integrating computational predictions with experimental synthesis and biological testing, the process of drug discovery and lead optimization can be significantly accelerated.

The table below summarizes the key aspects of these advanced computational approaches as they could be applied to this compound derivatives.

| Computational Approach | Key Principles | Potential Application to N-(4-bromophenyl)carbamate Derivatives | Expected Outcome |

|---|---|---|---|

| 3D-QSAR (CoMFA/CoMSIA) | Correlates biological activity with 3D steric and electrostatic fields. | To identify the influence of substituent size and electronic properties on activity. | Contour maps indicating favorable and unfavorable regions for substitution. |

| Pharmacophore Modeling | Identifies the essential 3D arrangement of chemical features for target binding. | To define the key features required for activity and screen for new scaffolds. | A 3D model of essential features (e.g., H-bond donors/acceptors, hydrophobic regions). |

Degradation Pathways and Environmental Fate of Propan 2 Yl N 4 Bromophenyl Carbamate

Hydrolytic Stability and Degradation Kinetics in Aqueous Environments

No specific studies on the hydrolytic stability and degradation kinetics of propan-2-yl N-(4-bromophenyl)carbamate were identified. For many carbamate (B1207046) pesticides, hydrolysis is a key degradation pathway, influenced by the pH of the surrounding water. This process involves the cleavage of the carbamate bond, leading to the formation of an alcohol, an amine, and carbon dioxide. The rate of this reaction is often dependent on whether the conditions are acidic, neutral, or alkaline.

pH-Dependent Hydrolysis Mechanisms

Without experimental data, the precise mechanisms of pH-dependent hydrolysis for this compound remain speculative. Generally, carbamates can undergo hydrolysis through different mechanisms depending on the pH. Under alkaline conditions, a direct attack by a hydroxide (B78521) ion on the carbonyl carbon of the carbamate linkage is a common pathway. In acidic or neutral conditions, the mechanism can be more complex and may involve water molecules acting as the nucleophile. The presence of the bromine atom on the phenyl ring could influence the electronic properties of the molecule and, therefore, its susceptibility to hydrolysis, but specific rate constants and mechanistic details are not available.

Role of Enzymatic Catalysis in Biodegradation Pathways

The role of enzymes in the biodegradation of this compound has not been specifically documented. In general, microorganisms have been shown to produce enzymes, such as carbamate hydrolases, that can accelerate the breakdown of carbamate pesticides. frontiersin.org These enzymes catalyze the hydrolysis of the carbamate bond, often as the initial step in a more extensive degradation pathway. The efficiency and specificity of such enzymes for this compound are unknown.

Photochemical Degradation Mechanisms Under Simulated Environmental Conditions

There is a lack of specific information regarding the photochemical degradation of this compound. Photodegradation, the breakdown of compounds by light, is another important environmental fate process. For aromatic compounds, this can involve the absorption of ultraviolet (UV) radiation, leading to the cleavage of chemical bonds.

Identification of Photodegradation Products

No studies have identified the photodegradation products of this compound. For other brominated aromatic compounds, photodegradation can lead to the cleavage of the carbon-bromine bond, as well as the breakdown of the aromatic ring and other functional groups. nih.govresearchgate.netua.ese3s-conferences.org

Mechanistic Elucidation of Photolytic Cleavage Processes

The specific mechanisms of photolytic cleavage for this compound have not been investigated. Such studies would involve identifying transient species and understanding the sequence of bond-breaking and bond-forming events that occur upon exposure to light.

Biotransformation by Microbial Systems and Environmental Microorganisms

Specific research on the biotransformation of this compound by microbial systems is not available. The general metabolism of carbamate pesticides by microorganisms is known to involve initial hydrolysis followed by further breakdown of the resulting aromatic and aliphatic fragments. frontiersin.org Soil and water microorganisms play a critical role in the natural attenuation of many pesticides. However, without dedicated studies, it is impossible to determine which microbial species, if any, can metabolize this compound, the pathways involved, and the ultimate fate of its constituent parts in the environment.

Characterization of Microbial Metabolites

The initial and most critical step in the microbial degradation of phenylcarbamates is the hydrolysis of the carbamate linkage. frontiersin.orgnih.gov This cleavage is expected to yield two primary metabolites from this compound: 4-bromoaniline (B143363) and isopropanol (B130326), along with the release of carbon dioxide.

This initial hydrolytic step is analogous to the degradation of chlorpropham (B1668850), which is hydrolyzed by Bacillus licheniformis NKC-1 to produce 3-chloroaniline (B41212). nih.govresearchgate.net Following this primary degradation, 4-bromoaniline is likely to undergo further microbial transformation. Based on the metabolism of other halogenated anilines, a potential subsequent metabolite would be a brominated catechol, such as 4-bromocatechol (B119925). This would result from the enzymatic incorporation of two hydroxyl groups onto the aromatic ring. nih.gov

Further degradation would likely involve the cleavage of the aromatic ring of 4-bromocatechol, leading to the formation of aliphatic intermediates that can then be funneled into central metabolic pathways of the microorganisms. nih.gov Throughout this process, the bromine substituent may be removed, a process known as dehalogenation, resulting in the release of bromide ions into the environment. rsc.org

The table below summarizes the expected microbial metabolites of this compound based on analogous degradation pathways.

| Metabolite Name | Chemical Formula | Role in Degradation Pathway |

| 4-bromoaniline | C₆H₆BrN | Primary hydrolysis product |

| Isopropanol | C₃H₈O | Primary hydrolysis product |

| 4-bromocatechol | C₆H₅BrO₂ | Secondary metabolite from hydroxylation of 4-bromoaniline |

| Aliphatic Intermediates | Variable | Products of aromatic ring cleavage |

| Bromide Ion | Br⁻ | Released upon dehalogenation |

Enzymatic Pathways in Microbial Degradation

The microbial breakdown of this compound is mediated by a series of specific enzymes. The key enzymatic reactions are hydrolysis, oxidation (specifically hydroxylation), and ring cleavage.

The initial hydrolytic cleavage of the carbamate ester bond is catalyzed by a class of enzymes known as carbamate hydrolases or carboxylesterases . nih.govnih.gov In the case of chlorpropham degradation by Bacillus licheniformis NKC-1, a specific CIPC (chlorpropham) hydrolase has been identified. nih.govresearchgate.net A similar hydrolase is expected to be responsible for the initial breakdown of this compound.

Following the formation of 4-bromoaniline, the subsequent oxidative transformations are likely carried out by dioxygenase enzymes. For instance, an aniline (B41778) dioxygenase could catalyze the dihydroxylation of 4-bromoaniline to form 4-bromocatechol. This is consistent with the degradation of 3-chloroaniline by Bacillus licheniformis NKC-1, which involves a 3-chloroaniline dioxygenase. nih.govresearchgate.net

The aromatic ring of the resulting 4-bromocatechol is then susceptible to cleavage by catechol dioxygenases . Specifically, a chlorocatechol 1,2-dioxygenase has been implicated in the ortho-ring cleavage of 4-chlorocatechol (B124253) during chlorpropham degradation. nih.gov A similar enzyme would be expected to act on 4-bromocatechol, breaking open the aromatic ring and initiating its conversion into aliphatic intermediates that can be utilized by the microorganism for energy and growth. nih.gov

The table below outlines the key enzymes anticipated to be involved in the microbial degradation of this compound.

| Enzyme Class | Specific Enzyme (Analogous) | Reaction Catalyzed |

| Hydrolase | Carbamate Hydrolase / CIPC Hydrolase | Hydrolysis of the carbamate bond to form 4-bromoaniline and isopropanol |

| Dioxygenase | Aniline Dioxygenase / 3-Chloroaniline Dioxygenase | Dihydroxylation of 4-bromoaniline to form 4-bromocatechol |

| Dioxygenase | Catechol 1,2-Dioxygenase / Chlorocatechol 1,2-Dioxygenase | Ortho-cleavage of the 4-bromocatechol aromatic ring |

Advanced Analytical Methodologies for Research Oriented Detection and Quantification of Propan 2 Yl N 4 Bromophenyl Carbamate

Chromatographic Techniques for Separation and Quantification (e.g., HPLC, GC-MS)

Chromatographic methods are the cornerstone of analytical chemistry, offering high-resolution separation of complex mixtures. For a compound like propan-2-yl N-(4-bromophenyl)carbamate, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools, each with its own set of advantages and considerations.

Method Development and Validation for Complex Research Matrices

The development of robust analytical methods for this compound necessitates careful optimization of various parameters to achieve the desired sensitivity, selectivity, and accuracy, particularly in complex research matrices such as soil, water, and biological tissues.

High-Performance Liquid Chromatography (HPLC):

Given the carbamate (B1207046) structure, which can be prone to thermal degradation, HPLC is often the preferred initial approach. A reversed-phase HPLC method would be suitable for the separation of this moderately polar compound.

Column: A C18 column is a common choice for reversed-phase chromatography, providing good retention and separation for a wide range of organic molecules.

Mobile Phase: A gradient elution with a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and water is typically employed. The gradient allows for the effective elution of the target analyte while separating it from matrix interferences.

Detector: A Diode Array Detector (DAD) or a UV-Vis detector can be used for initial method development, monitoring the absorbance at a wavelength where the aromatic ring of the compound absorbs, likely around 240-260 nm.

Gas Chromatography-Mass Spectrometry (GC-MS):

While carbamates can be thermally labile, GC-MS offers high sensitivity and structural information. To overcome thermal degradation, a derivatization step is often necessary. This involves converting the carbamate into a more volatile and thermally stable derivative. For this compound, derivatization could target the N-H group.

Method validation is a critical step to ensure the reliability of the analytical data. Key validation parameters include:

Linearity: Establishing a linear relationship between the concentration of the analyte and the instrument response.

Accuracy: The closeness of the measured value to the true value, often assessed through recovery studies in spiked matrices.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected.

Limit of Quantification (LOQ): The lowest concentration of an analyte that can be determined with acceptable precision and accuracy.

Table 1: Hypothetical HPLC Method Parameters and Validation Data for this compound in a Soil Matrix

| Parameter | Value |

| Chromatographic Column | C18 (4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (Gradient) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 245 nm |

| Retention Time | 8.2 min |

| Linearity (r²) | > 0.998 |

| LOD | 0.5 µg/kg |

| LOQ | 1.5 µg/kg |

| Recovery | 85-105% |

| Precision (RSD) | < 10% |

Application of Advanced Detectors (e.g., High-Resolution Mass Spectrometry)

For unambiguous identification and confirmation, especially in complex matrices or at very low concentrations, the use of advanced detectors is indispensable.

High-Resolution Mass Spectrometry (HRMS):

Coupling HPLC with a high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) analyzer, provides highly accurate mass measurements of the parent ion and its fragment ions. This is particularly valuable for this compound due to the presence of bromine, which has two characteristic isotopes (⁷⁹Br and ⁸¹Br) in an almost 1:1 ratio. The distinct isotopic pattern serves as a powerful confirmation tool.

HRMS allows for the determination of the elemental composition of the molecule, significantly reducing the possibility of false positives. The fragmentation pattern obtained from tandem mass spectrometry (MS/MS) experiments provides further structural information, confirming the identity of the compound.

Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated m/z |

| [M+H]⁺ (⁷⁹Br) | 258.0281 |

| [M+H]⁺ (⁸¹Br) | 260.0260 |

| Fragment Ion 1 (C₆H₄BrNH₂) | 171.9654 (⁷⁹Br), 173.9633 (⁸¹Br) |

| Fragment Ion 2 (C₃H₇O) | 59.0497 |

Spectrophotometric and Electrochemical Methods for Trace Analysis in Research Settings

While chromatographic techniques are highly powerful, spectrophotometric and electrochemical methods can offer simpler, more cost-effective, and sometimes portable alternatives for trace analysis in specific research applications.

Spectrophotometric Methods:

These methods typically rely on a chemical reaction that produces a colored product, which can be quantified by measuring its light absorbance. For carbamates, this often involves hydrolysis to release an amine or a phenol, followed by a derivatization reaction. For this compound, alkaline hydrolysis would yield 4-bromoaniline (B143363). This aniline (B41778) could then be diazotized and coupled with a chromogenic agent to form a colored azo dye, with the intensity of the color being proportional to the concentration of the original carbamate.

Electrochemical Methods:

Electrochemical techniques, such as voltammetry, can be highly sensitive for the detection of electroactive compounds. Carbamates themselves are not always easily oxidized or reduced. However, similar to spectrophotometric methods, they can be hydrolyzed to produce an electroactive species. The resulting 4-bromoaniline from the hydrolysis of this compound can be electrochemically oxidized, and the resulting current can be measured. The oxidation potential would be characteristic of the 4-bromoaniline, providing some selectivity.

Capillary Electrophoresis and Microfluidic Platforms for High-Throughput Analysis

For research applications requiring the analysis of a large number of samples, high-throughput methods are essential. Capillary electrophoresis and microfluidic platforms are well-suited for this purpose.

Capillary Electrophoresis (CE):

CE offers high separation efficiency and short analysis times. For the analysis of neutral compounds like this compound, micellar electrokinetic chromatography (MEKC), a mode of CE, would be employed. In MEKC, a surfactant is added to the buffer to form micelles, which act as a pseudo-stationary phase, allowing for the separation of neutral analytes. The high efficiency of CE can be advantageous for resolving the target analyte from complex matrix components.

Microfluidic Platforms:

Microfluidic devices, or "lab-on-a-chip" systems, integrate multiple analytical steps, such as sample preparation, separation, and detection, onto a single small chip. mdpi.com These platforms offer several advantages, including reduced reagent consumption, faster analysis times, and the potential for automation and portability. mdpi.com For the analysis of this compound, a microfluidic device could be designed to perform an automated hydrolysis and derivatization reaction followed by detection, either colorimetrically or electrochemically.

Development of Novel Sensor Technologies for Specific Research Applications

The development of specific and sensitive sensors for this compound could enable real-time monitoring in various research settings.

Biosensors:

A common approach for carbamate detection is the use of biosensors based on the inhibition of the enzyme acetylcholinesterase (AChE). ugm.ac.id Carbamates are known inhibitors of this enzyme. A biosensor can be constructed by immobilizing AChE on a transducer (e.g., an electrode or an optical fiber). In the presence of the carbamate, the enzyme's activity is reduced, leading to a measurable change in the transducer's signal. The degree of inhibition is proportional to the concentration of the carbamate. While this method is generally class-selective for carbamates and organophosphates, research could focus on developing more specific recognition elements. ugm.ac.id

Table 3: Comparison of Advanced Analytical Methodologies for this compound

| Methodology | Principle | Advantages | Disadvantages |

| HPLC-HRMS | Chromatographic separation followed by high-resolution mass analysis. | High selectivity and sensitivity, structural confirmation. | High instrument cost, requires skilled operator. |

| GC-MS (with derivatization) | Chromatographic separation of a volatile derivative followed by mass analysis. | High sensitivity, provides structural information. | Requires derivatization, potential for thermal degradation. |

| Spectrophotometry | Formation of a colored product and measurement of absorbance. | Low cost, simple instrumentation. | Lower selectivity, may require extensive sample cleanup. |

| Electrochemical Methods | Measurement of current from the oxidation/reduction of the analyte or its derivative. | High sensitivity, potential for portability. | Susceptible to matrix interferences. |

| Capillary Electrophoresis | Separation based on electrophoretic mobility in a capillary. | High separation efficiency, short analysis time. | Lower sample loading capacity. |

| Microfluidic Platforms | Integration of analytical steps on a chip. mdpi.com | High throughput, low sample/reagent consumption. mdpi.com | Fabrication can be complex, may require specialized equipment. |

| Biosensors | Detection based on a biological recognition event (e.g., enzyme inhibition). ugm.ac.id | Potential for real-time monitoring, high sensitivity. | Can have limited selectivity and stability. |

Future Research Directions and Emerging Paradigms for Propan 2 Yl N 4 Bromophenyl Carbamate

Exploration of Unconventional Synthetic Routes and Biocatalysis for Carbamate (B1207046) Synthesis

The synthesis of carbamates, including propan-2-yl N-(4-bromophenyl)carbamate, has traditionally relied on methods that can involve hazardous reagents. The future of its synthesis lies in the development of greener and more efficient methodologies.

Unconventional synthetic approaches are moving away from toxic phosgene (B1210022) and its derivatives. helsinki.fiacs.org A promising avenue is the use of carbon dioxide as a C1 source, which is an abundant and non-toxic reagent. helsinki.fi Dual nickel photocatalysis has been shown to be effective in the synthesis of O-aryl carbamates from aryl halides, amines, and carbon dioxide under ambient pressure and visible light, a method that could be adapted for this compound. acs.org Another innovative, metal-free approach involves the reaction of cyclic carbonates with aromatic amines, which can proceed under mild conditions with the aid of an organocatalyst like triazabicyclodecene (TBD). scispace.com